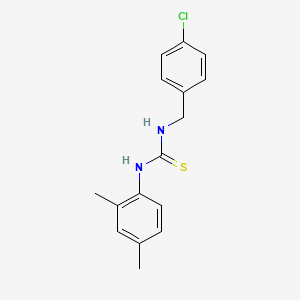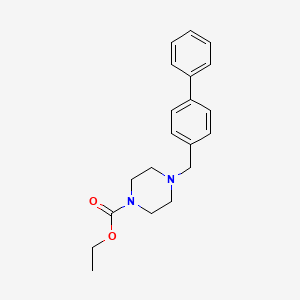
N-(4-chlorobenzyl)-N'-(2,4-dimethylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-N'-(2,4-dimethylphenyl)thiourea, commonly known as Chlorpropham, is a synthetic compound that belongs to the family of thiourea herbicides. It is widely used as a pre-emergent herbicide to control the growth of weeds in crops such as potatoes, carrots, and onions. Chlorpropham is a white crystalline solid that is soluble in water and has a molecular weight of 290.81 g/mol.
作用機序
Chlorpropham acts by inhibiting the activity of the enzyme cellulose synthase, which is responsible for the synthesis of cellulose in the plant cell wall. This results in the disruption of cell division and growth, leading to the death of the plant.
Biochemical and Physiological Effects
Chlorpropham has been shown to have a range of biochemical and physiological effects on plants. It can induce oxidative stress, alter the expression of genes involved in plant growth and development, and affect the activity of enzymes involved in the metabolism of carbohydrates and lipids.
実験室実験の利点と制限
Chlorpropham is a widely used herbicide in agriculture and has been extensively studied for its effects on plant growth and development. However, its use in laboratory experiments is limited due to its toxic nature and potential health hazards. It is essential to handle Chlorpropham with care and follow the safety guidelines while working with it in the laboratory.
将来の方向性
There are several areas of research that can be explored in the future related to Chlorpropham. Some of the possible future directions are:
1. Studying the molecular mechanisms of Chlorpropham-induced oxidative stress in plants.
2. Investigating the effects of Chlorpropham on the soil microbial community and its impact on soil health.
3. Developing new formulations of Chlorpropham with improved efficacy and reduced environmental impact.
4. Evaluating the potential of Chlorpropham as a tool for weed management in organic farming systems.
5. Investigating the effects of Chlorpropham on non-target organisms such as pollinators and beneficial insects.
Conclusion
Chlorpropham is a widely used herbicide that has been extensively studied for its effects on plant growth and development. It acts by inhibiting the activity of cellulose synthase, leading to the disruption of cell division and growth. Chlorpropham has several biochemical and physiological effects on plants and can induce oxidative stress, alter gene expression, and affect enzyme activity. While Chlorpropham has several advantages in agriculture, its use in laboratory experiments is limited due to its toxic nature and potential health hazards. There are several areas of research that can be explored in the future related to Chlorpropham, including its molecular mechanisms, impact on soil health, and potential use in organic farming systems.
合成法
Chlorpropham can be synthesized by the reaction of 4-chlorobenzyl chloride with 2,4-dimethylaniline in the presence of sodium hydroxide and ammonium thiocyanate. The reaction yields Chlorpropham as a white crystalline solid with a purity of up to 98%.
科学的研究の応用
Chlorpropham has been extensively studied for its herbicidal properties and its effects on plant growth and development. It has been shown to inhibit the growth of various weeds by interfering with their cell division and DNA synthesis. Chlorpropham has also been used as a tool to study the physiological and biochemical processes in plants.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2,4-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2S/c1-11-3-8-15(12(2)9-11)19-16(20)18-10-13-4-6-14(17)7-5-13/h3-9H,10H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTONURKZJLUFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200482 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5720131.png)

![2-[2-(6-methyl-4-phenyl-2-quinazolinyl)carbonohydrazonoyl]benzonitrile](/img/structure/B5720145.png)
![N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5720149.png)
![2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B5720160.png)

![8-chloro-7-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5720174.png)



![N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5720201.png)
![3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5720219.png)